Sodium succinate-2,3-13C2
描述
属性
分子式 |
C4H4Na2O4 |
|---|---|
分子量 |
164.04 g/mol |
IUPAC 名称 |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
InChI 键 |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
手性 SMILES |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Below is a comparative analysis of sodium succinate-2,3-¹³C₂ and structurally or functionally related ¹³C-labeled compounds:
Key Differences and Mechanistic Insights
Labeling Position and Metabolic Pathways: Sodium Succinate-2,3-¹³C₂: The 2,3-¹³C₂ labeling allows unambiguous detection of TCA cycle intermediates (e.g., malate, fumarate) due to the rarity of adjacent endogenous ¹³C atoms. This labeling pattern confirms mitochondrial uptake and SDH (succinate dehydrogenase) activity .
Clinical Utility: Sodium succinate-2,3-¹³C₂ uniquely improves cerebral glucose utilization and reduces neurotoxic glutamate levels in TBI patients, whereas hyperpolarized [1,3-¹³C₂]acetoacetate is non-invasive but lacks direct TCA cycle resolution . Sodium lactate-3-¹³C shows minimal metabolic recycling in TBI, highlighting the specificity of succinate’s 2,3-¹³C₂ labeling for TCA cycle analysis .
Technical Advantages: The double ¹³C labeling in succinate provides a high signal-to-noise ratio in ¹³C-NMR, distinguishing it from endogenous metabolites. In contrast, single-labeled compounds (e.g., lactate-3-¹³C) yield weaker signals .
Contradictions and Limitations
- Variable Efficacy : While some studies report significant reductions in lactate with sodium succinate-2,3-¹³C₂ perfusion, others observe minimal changes, possibly due to patient heterogeneity or injury severity .
- Cost and Accessibility: Sodium succinate-2,3-¹³C₂ is more expensive (~$1,229/500 mg) compared to non-isotopic analogs, limiting its use in large-scale trials .
常见问题
Q. How can researchers enhance the rigor of hypotheses derived from sodium succinate-2,3-¹³C₂ experiments?
- Frame hypotheses using if-then logic grounded in metabolic theory (e.g., "If succinate dehydrogenase is inhibited, then ¹³C-labeling in malate will decrease"). Validate predictions via genetic knockout models (e.g., SDH-deficient cells) or pharmacological inhibitors .
Documentation & Reporting
Q. What are the best practices for reporting sodium succinate-2,3-¹³C₂ experimental protocols in publications?
- Follow MIAMET (Minimum Information About a Metabolic Tracer Experiment) guidelines:
- Detail tracer concentration, incubation time, and quenching methods.
- Include supplementary tables with raw isotopomer data and model parameters.
- Use standardized nomenclature (e.g., "succinate-2,3-¹³C₂," not abbreviations) .
Q. How should conflicting results from sodium succinate-2,3-¹³C₂ studies be addressed in discussion sections?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
